2-(Piperidin-4-ylmethoxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-8-11-2-1-5-15-12(11)16-9-10-3-6-14-7-4-10/h1-2,5,10,14H,3-4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGPIHJXEJNRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives
- Piperidine vs. Methoxy/Phenyl Groups: The piperidine group in the target compound enhances water solubility compared to the hydrophobic phenyl groups in 2-methoxy-4,6-diphenylnicotinonitrile. However, the latter’s aromatic stacking interactions (π–π, CH–π) may improve crystallinity and stability .
- Indole vs. Piperidine : Compound XLII’s indole moiety confers potent anticancer activity but may reduce solubility compared to the piperidine group, which balances lipophilicity and solubility .
Pharmacological Activity Trends
Nicotinonitrile derivatives with electron-withdrawing groups (e.g., nitrile, bromo) often exhibit enhanced anticancer activity by targeting kinase pathways or DNA topoisomerases . For example:
- Compound XLII : IC₅₀ values against breast cancer cell lines (MCF-7) were 12.3 µM, outperforming other derivatives but less potent than methotrexate (IC₅₀: 5.8 µM) .
- Benzofuran Derivatives : Demonstrated IC₅₀ values of 8–15 µM in leukemia models, attributed to bromine’s electron-withdrawing effects enhancing DNA intercalation .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(Piperidin-4-ylmethoxy)nicotinonitrile generally involves two main stages:
- Stage 1: Preparation of a suitable nicotinonitrile intermediate bearing a leaving group or reactive handle at the 2-position (e.g., 2-hydroxynicotinonitrile or 2-halonicotinonitrile).
- Stage 2: Introduction of the piperidin-4-ylmethoxy group via nucleophilic substitution or coupling with piperidine derivatives.
This approach leverages the nucleophilicity of the piperidin-4-ylmethoxy moiety to displace a leaving group on the nicotinonitrile ring or to form an ether linkage.
Detailed Preparation Method
Synthesis of this compound via Nucleophilic Substitution
A common method involves the reaction of 2-halonicotinonitrile (e.g., 2-chloronicotinonitrile) with 4-piperidinemethanol or its derivatives under basic conditions to form the ether linkage.
-
- Base: Potassium carbonate (K2CO3) or potassium tert-butoxide (t-BuOK)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Elevated temperatures (80–120 °C) to facilitate substitution
- Time: Several hours (typically 6–12 h)
Mechanism: The piperidin-4-ylmethanol acts as a nucleophile, attacking the electrophilic 2-position on the nicotinonitrile ring, displacing the halide and forming the ether bond.
Hydrogenation and Reduction Steps (If Required)
In cases where the piperidine ring is introduced via reductive amination or requires protection/deprotection steps, catalytic hydrogenation may be employed:
- Catalyst: 10% Pd/C or Raney nickel
- Pressure: 10–40 kg/cm² hydrogen pressure
- Temperature: 40–60 °C
- Duration: 8–36 hours
This step ensures the reduction of intermediates to the desired piperidinyl derivatives with high yield and purity.
Representative Experimental Procedure (Adapted from Patent CN105777615A)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 1-Benzyl-4-piperidone + Morpholine, toluene, 110 °C, 2 h | Formation of 4-(1-benzylpiperidin-4-yl) morpholine intermediate | 87–89 |
| 2 | Hydrogenation with Raney Ni, 50 °C, 10 kg/cm², 36 h | Reduction of intermediate | - |
| 3 | Treatment with HCl, ethanol, cooling, filtration | Isolation of 4-(1-benzylpiperidin-4-yl) morpholine dihydrochloride | 87–89 |
| 4 | Reaction with potassium carbonate in t-butanol, pH > 11, 60 °C, 30 min | Deprotection and formation of 4-morpholinopiperidine | 89–92 |
This method illustrates the preparation of piperidine derivatives structurally related to this compound, emphasizing the use of hydrogenation and pH control to optimize yield and purity.
Alternative Synthetic Routes
Coupling via Alkyl Halides
Some literature reports the synthesis of nicotinonitrile derivatives bearing methoxy substituents coupled with alkyl halides containing piperidine rings. This involves:
- Generation of the methoxy-nicotinonitrile intermediate
- Reaction with piperidin-4-ylmethyl halides under basic conditions
- Purification by recrystallization or chromatography
This approach allows for structural diversity by varying the alkyl halide.
Data Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 2-halonicotinonitrile or 2-hydroxynicotinonitrile | Commercially available or synthesized |
| Nucleophile | 4-piperidinemethanol or piperidin-4-ylmethyl halide | Acts as nucleophile for substitution |
| Base | K2CO3, t-BuOK | Maintains basic pH for substitution |
| Solvent | DMF, DMSO, toluene, t-butanol | Polar aprotic solvents preferred |
| Temperature | 60–120 °C | Elevated temperature accelerates reaction |
| Catalyst (if hydrogenation) | 10% Pd/C, Raney Ni | For reduction steps |
| Pressure (hydrogenation) | 10–40 kg/cm² | Applied for catalytic hydrogenation |
| Reaction time | 8–36 hours | Depends on step and scale |
| Yield | 87–92% | High yields reported in literature |
Research Findings and Notes
- The preparation of piperidinyl nicotinonitriles requires careful control of pH and temperature to optimize substitution and avoid side reactions.
- Hydrogenation steps are critical when intermediates contain protective groups or unsaturated bonds.
- The use of Raney nickel and Pd/C catalysts under pressure enables efficient reduction with high selectivity.
- Purification typically involves crystallization from ethanol or filtration after acid-base treatment.
- The described methods offer scalable and reproducible routes suitable for pharmaceutical or material science applications.
Q & A
Q. What synthetic methodologies are recommended for 2-(Piperidin-4-ylmethoxy)nicotinonitrile, and how can reaction conditions be optimized?
The synthesis of nicotinonitrile derivatives often employs multi-component reactions (MCRs) or cyclization strategies. For example:
- Multi-component domino reactions (e.g., Michael addition followed by cyclization) can efficiently assemble the pyridine core. A reported protocol involves reacting aldehydes with β-ketonitriles in the presence of ammonium acetate under reflux conditions .
- Cyclization of α,β-unsaturated intermediates (e.g., using ethyl cyanoacetate as a nucleophile) is another viable route, as demonstrated in the synthesis of structurally analogous 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one .
Optimization Tips : - Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates.
- Monitor reaction progress via TLC or HPLC to identify optimal termination points.
- Adjust stoichiometry of ammonium acetate (typically 1.5–2.0 equivalents) to balance yield and purity .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
Key Characterization Methods :
- NMR Spectroscopy :
- 1H NMR : Look for characteristic peaks:
- Aromatic protons (δ 6.5–8.5 ppm, splitting depends on substitution pattern).
- Piperidine methoxy protons (δ 3.0–4.0 ppm, multiplet).
- Nitrile group does not protonate but influences neighboring shifts .
- 13C NMR : Nitrile carbon appears at ~115–120 ppm; piperidine carbons resonate between 20–50 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to verify the nitrile and piperidine moieties.
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient for purity analysis (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in cancer or antimicrobial models?
Methodological Framework :
- In vitro cytotoxicity :
- Use MTT assays on cancer cell lines (e.g., DU-145 prostate cancer) with 1–100 µM dosing. Include positive controls (e.g., paclitaxel) and measure IC50 values .
- Assess selectivity via parallel testing on non-cancerous cells (e.g., HEK293).
- Antimicrobial screening :
- Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (minimum inhibitory concentration) values .
- Mechanistic studies :
Q. How can structural contradictions in structure-activity relationship (SAR) data be resolved for nicotinonitrile derivatives?
Strategies for SAR Analysis :
- Orthogonal substitution : Systematically vary substituents on the piperidine and pyridine rings to isolate electronic vs. steric effects. For example:
- Crystallography : Obtain X-ray structures to resolve ambiguities in regiochemistry or stereochemistry.
- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity .
Q. What computational approaches are effective in predicting the pharmacokinetic and target-binding properties of this compound?
Recommended Workflow :
- ADMET Prediction :
- Molecular Dynamics (MD) Simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
